molecular formula C19H18N6S B2606412 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine CAS No. 1115976-60-7

3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2606412
CAS No.: 1115976-60-7
M. Wt: 362.46
InChI Key: DZMKUSAUGGRENZ-UHFFFAOYSA-N
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Description

3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and various aromatic substituents

Scientific Research Applications

3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Future Directions

Quinoline derivatives have been valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . This suggests that there is potential for further development and exploration in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Coupling Reactions: The final step involves coupling the triazole and thiadiazole intermediates with the appropriate aromatic substituents using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole and thiadiazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine
  • 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine

Uniqueness

The unique combination of the triazole and thiadiazole rings, along with the specific aromatic substituents, distinguishes this compound from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N-phenyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6S/c1-12-9-10-16(11-13(12)2)25-14(3)17(22-24-25)18-21-19(26-23-18)20-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMKUSAUGGRENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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